

An In-depth Technical Guide to 8-Fluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Fluoroquinoline-3-carboxylic acid

Cat. No.: B1340598

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and biological significance of **8-Fluoroquinoline-3-carboxylic acid**. This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Chemical Properties

8-Fluoroquinoline-3-carboxylic acid is a solid organic compound. Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and physical characteristics.

Physical and Chemical Properties

The key physical and chemical identifiers for **8-Fluoroquinoline-3-carboxylic acid** are detailed in the table below. This data is essential for substance identification, purity assessment, and experimental design.

Property	Value	Reference
Molecular Formula	$C_{10}H_6FNO_2$	
Molecular Weight	191.16 g/mol	
Appearance	Solid	
CAS Number	71082-53-6	
InChI	$1S/C10H6FNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14)$	
InChI Key	QKUIXNPZATTWNU- UHFFFAOYSA-N	
SMILES String	<chem>O=C(O)C1=CC2=CC=CC(F)=C2N=C1</chem>	
Purity	Typically $\geq 97\%$	
Storage Class Code	11 - Combustible Solids	

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of **8-Fluoroquinoline-3-carboxylic acid**. The expected characteristic spectral features are outlined below.

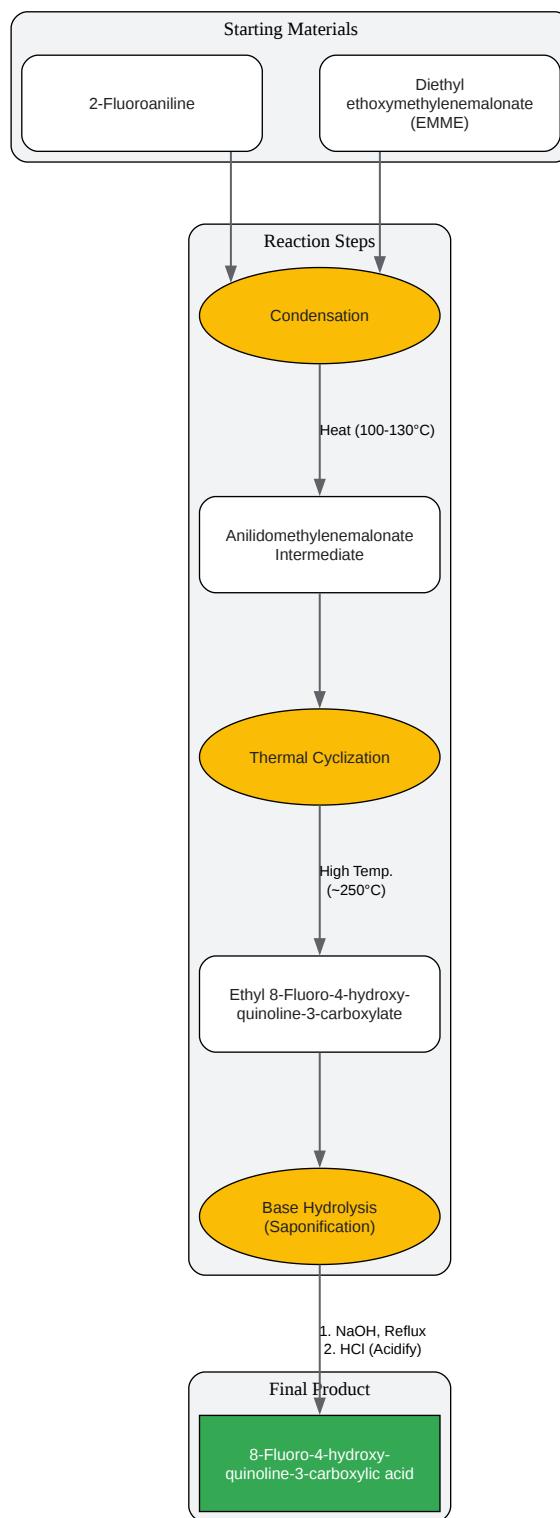
Infrared (IR) Spectroscopy: As a carboxylic acid, its IR spectrum is distinguished by several key absorption bands resulting from intramolecular hydrogen bonding and the presence of the carboxyl group.

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H Stretch	3300-2500	Very broad and strong band, characteristic of a hydrogen-bonded carboxylic acid dimer.
C=O Stretch	1710-1680	Strong and sharp band, typical for an aromatic carboxylic acid.
C-O Stretch	1320-1210	Medium to strong intensity band.
O-H Bend (wag)	960-900	Broad band of medium intensity.
Aromatic C=C Stretch	~1600-1450	Multiple bands of varying intensity, characteristic of the quinoline ring system.
C-F Stretch	~1250-1000	Strong absorption, indicative of the fluorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton of the carboxylic acid (-COOH) is expected to be highly deshielded, appearing as a broad singlet far downfield (>10 ppm). The aromatic protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm), with splitting patterns determined by their coupling with each other and the fluorine atom.
- ¹³C NMR: The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-185 ppm. The carbons of the quinoline ring will appear in the aromatic region (~110-150 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the fluorine, nitrogen, and carboxylic acid groups.

Experimental Protocols


The following sections detail generalized methodologies for the synthesis and analysis of quinoline-3-carboxylic acids, based on established chemical principles.

Synthesis via Gould-Jacobs Reaction

A common and effective method for synthesizing the quinoline core is the Gould-Jacobs reaction. This protocol outlines a representative workflow.

Methodology:

- **Aniline Condensation:** React 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME). This reaction is typically performed by heating the reactants, often without a solvent, to form an intermediate enamine.
- **Thermal Cyclization:** Heat the resulting enamine intermediate at a high temperature (e.g., ~ 250 °C) in a high-boiling point solvent like diphenyl ether. This step induces an intramolecular cyclization to form the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.
- **Hydrolysis:** Saponify the resulting ester using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. This is followed by heating under reflux.
- **Acidification:** After the hydrolysis is complete, cool the reaction mixture and acidify it with a mineral acid (e.g., HCl) to precipitate the 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.
- **Purification:** Collect the crude product by filtration, wash it with water, and purify it by recrystallization from a suitable solvent like ethanol or acetic acid.
- **Dehydroxylation (if necessary):** The 4-hydroxy group can be removed through a two-step process involving conversion to a 4-chloro derivative (using POCl_3) followed by reductive dehalogenation to yield **8-Fluoroquinoline-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the Gould-Jacobs synthesis of a quinoline carboxylic acid.

Biological Activity and Mechanism of Action

Derivatives of **8-Fluoroquinoline-3-carboxylic acid** are part of the broader fluoroquinolone class of antibiotics, which are potent inhibitors of bacterial DNA synthesis.

Primary Molecular Targets

The antibacterial activity of these compounds stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair.


- **DNA Gyrase:** Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication.
- **Topoisomerase IV:** Primarily targeted in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes, allowing them to segregate into daughter cells.

Mechanism of Inhibition

Fluoroquinolones do not simply inhibit the enzymatic activity; they act as topoisomerase poisons. The mechanism involves the following steps:

- **Complex Formation:** The fluoroquinolone molecule binds to the enzyme-DNA complex. This interaction occurs at the interface between the protein and the cleaved DNA strand.
- **Stabilization of Cleavage Complex:** The drug stabilizes this transient complex, where the DNA is cleaved but not yet resealed.
- **Replication Blockade:** The stabilized drug-enzyme-DNA complex physically blocks the progression of the DNA replication fork.
- **Bactericidal Effect:** This blockage leads to the accumulation of double-strand DNA breaks, which triggers a cascade of cellular events culminating in bacterial cell death.

The carboxylic acid group at the C-3 position is essential for this activity, as it is directly involved in binding to the target enzymes.

[Click to download full resolution via product page](#)

Caption: Mechanism of action for fluoroquinolone antibiotics.

- To cite this document: BenchChem. [An In-depth Technical Guide to 8-Fluoroquinoline-3-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1340598#8-fluoroquinoline-3-carboxylic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com